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N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide

FABP4 inhibitor regioisomerism structure-activity relationship

Researchers investigating FABP4/FABP5 functional compensation in macrophage inflammation require structurally differentiated tool compounds for SAR studies. This pyridazinone-diphenylpropanamide hybrid provides a unique probe with a pyridin-4-yl substituent, propyl (C3) linker, and 3,3-diphenylpropanamide cap-distinct from pyridin-3-yl/ethyl-linker analogs (e.g., CAS 1021137-31-4). TTD-annotated dual FABP4/FABP5 inhibitor (CHEMBL2093662). Independent IC50 validation recommended before use. Specify CAS 1021062-98-5 to ensure correct regioisomer. Custom synthesis available; inquire for bulk quantities.

Molecular Formula C27H26N4O2
Molecular Weight 438.531
CAS No. 1021062-98-5
Cat. No. B2641723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide
CAS1021062-98-5
Molecular FormulaC27H26N4O2
Molecular Weight438.531
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H26N4O2/c32-26(20-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22)29-16-7-19-31-27(33)13-12-25(30-31)23-14-17-28-18-15-23/h1-6,8-15,17-18,24H,7,16,19-20H2,(H,29,32)
InChIKeyMEUARKIOCMGCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

VU0638214-1 Baseline Characterization


N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide (CAS 1021062-98-5, MW 438.531, C27H26N4O2) is a synthetic pyridazinone-diphenylpropanamide hybrid assigned the database identifier CHEMBL2093662 and synonym VU0638214-1 [1]. The compound is annotated in the Therapeutic Target Database (TTD) as a dual inhibitor of Fatty Acid-Binding Protein 4 (FABP4/aP2) and Fatty Acid-Binding Protein 5 (FABP5) [2]. It features a propyl linker connecting a 6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-one core to a 3,3-diphenylpropanamide terminus, a scaffold arrangement that distinguishes it from closely related pyridazinone-based FABP4 ligands carrying alternate linker lengths, regioisomeric pyridine attachments, or divergent amide capping groups [1]. At the time of analysis, primary literature containing direct biochemical IC50 or Kd measurements for this specific compound remains absent from public repositories; differentiation therefore rests on structural, physicochemical, and target-profile dimensions supported by class-level pharmacological evidence from the pyridazin-3(2H)-one FABP4 inhibitor series [3].

Pyridin-4-yl regioisomer required for predicted FABP4 H-bond geometry
Propyl linker scaffold distinguishes from ethyl-linked analogs
Dual FABP4/FABP5 target annotation (TTD); IC50 data not yet published

Why VU0638214-1 Cannot Be Substituted by Generic FABP4 Ligands


Within the pyridazin-3(2H)-one FABP4 inhibitor class, minor structural perturbations produce large shifts in potency and selectivity. Published optimization campaigns demonstrate that moving from a 4-amino to a 4-ureido substituent on the pyridazinone core alters IC50 by >10-fold, while modifications to the N-alkyl linker length modulate FABP4/FABP3 selectivity ratios [1]. The target compound possesses three structural features whose specific combination cannot be replicated by generic analogs: (i) a pyridin-4-yl (rather than pyridin-3-yl or phenyl) substituent at the pyridazinone 3-position, which dictates the hydrogen-bonding vector to the FABP4 binding pocket; (ii) a propyl (C3) linker, which governs the spatial relationship between the core and the diphenylpropanamide terminus; and (iii) the 3,3-diphenylpropanamide capping group, which occupies a lipophilic sub-pocket distinct from that engaged by simpler benzamide or isobutyramide caps found in commercially available congeners [2]. Substituting any one of these elements—even with a compound sharing the same pyridazinone core—yields a molecule with a different conformational ensemble, target engagement profile, and ADME liability profile, making equivalence assumptions invalid without direct comparative data.

Pyridine regioisomer Pyridin-3-yl congeners adopt an angled H-bond orientation that may disrupt target engagement, unlike the linear 4-pyridyl vector.
Linker length Ethyl-linker analogs shift the spatial relationship between core and cap, and class-level SAR shows up to 5-fold IC50 variation with linker changes.
Terminal cap 3,3-Diphenylpropanamide occupies a lipophilic sub-pocket distinct from simpler benzamide or isobutyramide caps, altering pharmacological profile.

VU0638214-1: Differentiation from Closest Analogs


Pyridine Regioisomerism and FABP4 Binding Topology

The target compound carries a pyridin-4-yl group at the pyridazinone 3-position, whereas the closest commercially cataloged analog, N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}-3,3-diphenylpropanamide (CAS 1021137-31-4), bears a pyridin-3-yl substituent [1][2]. In FABP4 inhibitor co-crystal structures, the pyridine nitrogen position determines the hydrogen-bonding interaction network with the binding pocket; a 4-pyridyl nitrogen presents a linear H-bond acceptor vector toward the cavity entrance, while a 3-pyridyl nitrogen adopts an angled orientation incompatible with the same residue contacts [3]. No direct head-to-head biochemical comparison of these two regioisomers has been published; the differentiation is therefore grounded in established regioisomer SAR principles validated across multiple FABP4 chemotypes.

Regioisomer H-Bond Geometry
Class-level inference
Pyridin-4-yl vs. Pyridin-3-yl
Predicted binding orientation change; 4-pyridyl linear, 3-pyridyl angled
No direct IC50 comparison published; regioisomer SAR established in related series
FABP4 inhibitor regioisomerism structure-activity relationship

Propyl vs. Ethyl Linker: Impact on Ligand Efficiency

The target compound employs a propyl (three-methylene) linker between the pyridazinone N1 and the diphenylpropanamide amide nitrogen, in contrast to the ethyl (two-methylene) linker found in the pyridin-3-yl analog CAS 1021137-31-4 [1]. In the 4-amino-pyridazin-3(2H)-one FABP4 inhibitor optimization campaign, alteration of the N-alkyl spacer length from ethyl to propyl was shown to modulate both inhibitory potency (IC50) and FABP4/FABP3 selectivity by altering the spatial positioning of the terminal pharmacophore within the binding cavity [2]. The additional methylene unit in the target compound increases the molecular weight by 14 Da and adds one rotatable bond, conferring greater conformational entropy while potentially reducing ligand efficiency (LE) relative to the ethyl-linked comparator [2].

Linker Length Effect
Cross-study comparable
Propyl → ΔMW +14 Da
May alter potency and FABP4/FABP3 selectivity
Class-level SAR shows up to 5× IC50 shift with linker extension
linker optimization conformational flexibility ligand efficiency

Dual FABP4/FABP5 Target Profile vs. Single-Target Inhibitors

The Therapeutic Target Database (TTD) annotates the target compound as an inhibitor of both FABP4 and FABP5 [1], whereas the published 4-amino-pyridazin-3(2H)-one lead series (e.g., compound 14e) was optimized primarily for FABP4 inhibition with selectivity over FABP3, without reported FABP5 activity [2]. This dual-target profile is pharmacologically significant because FABP5 has been shown to compensate for FABP4 loss in metabolic and inflammatory models; simultaneous inhibition of both isoforms may produce more complete pathway suppression than FABP4-selective agents [3]. However, the absence of published IC50 values for either FABP4 or FABP5 engagement by the target compound necessitates that this differentiation be treated as a target-annotation-level observation, not a quantitative potency claim.

Dual FABP4/FABP5 Annotation
Supporting evidence
Dual target profile (TTD)
Requires experimental validation of both isoforms
No IC50 data available; comparator FABP4 IC50 = 1.57 μM
FABP4 FABP5 dual inhibition target selectivity

Lipophilicity Differences from Ethyl-Linked Analogs

The target compound (C27H26N4O2, MW 438.531) exhibits a higher calculated lipophilicity and larger molecular volume compared to the ethyl-linked pyridin-3-yl analog CAS 1021137-31-4 (C26H24N4O2, MW 424.49) due to the additional methylene unit in the propyl linker [1]. The topological polar surface area (TPSA) and hydrogen-bond donor/acceptor counts remain identical between the two compounds (1 HBD, 4 HBA), indicating that the lipophilicity difference arises solely from the hydrocarbon linker extension [1]. In the broader pyridazinone FABP4 inhibitor class, increased lipophilicity has been correlated with enhanced cellular permeability but also with elevated plasma protein binding, creating a nuanced ADME trade-off that is linker-length-dependent [2].

Lipophilicity Shift
Cross-study comparable
ΔlogP ≈ +0.3–0.5
May impact cellular permeability and non-specific binding
Calculated from additional methylene in propyl linker
lipophilicity physicochemical properties drug-likeness ADME prediction

VU0638214-1 Research and Procurement Scenarios


Dual FABP4/FABP5 Inhibition in Macrophage Inflammation

The TTD annotation of this compound as a dual FABP4/FABP5 inhibitor [1] makes it a candidate tool compound for studies investigating the functional compensation between these two fatty acid-binding proteins in macrophage inflammatory signaling. Because FABP5 is upregulated upon FABP4 knockout or inhibition [2], a dual-target agent may provide more complete pathway suppression than FABP4-selective chemotypes. Researchers should independently validate FABP4 and FABP5 IC50 values before use, as no published biochemical data exist for this specific compound.

SAR of Pyridazinone Linker Length and Regioisomerism

This compound's unique combination of a pyridin-4-yl substituent and a propyl linker distinguishes it from the more common pyridin-3-yl/ethyl-linker analogs (e.g., CAS 1021137-31-4) and from 4-amino-pyridazin-3(2H)-one FABP4 inhibitors [3]. It serves as a critical SAR probe for mapping the linker-length and regioisomer dependence of FABP4 binding. Comparative testing against the ethyl-linked pyridin-3-yl congener can quantify the contribution of linker extension and pyridine nitrogen position to target engagement and selectivity.

Adipocyte Biology with Propyl-Linker Pyridazinones

The propyl linker and 3,3-diphenylpropanamide terminus occupy a distinct chemical space relative to pyridazinone FABP4 inhibitors bearing benzamide, isobutyramide, or sulfonamide caps . For adipocyte lipolysis or lipid accumulation assays where subtle differences in inhibitor residence time or subcellular distribution may affect phenotypic readouts, this compound provides a structurally differentiated option. The higher lipophilicity imparted by the propyl linker may favor cellular uptake in adipocyte models compared to shorter-linker analogs.

FABP4 Chemical Probe Procurement for Drug Discovery

For medicinal chemistry teams optimizing FABP4 inhibitors toward metabolic disease or oncology indications, this compound offers a unique scaffold hybridization of the pyridazinone core and diphenylpropanamide pharmacophore. Its molecular weight (438.531) and calculated lipophilicity place it within favorable drug-like property space, making it a suitable starting point for hit-to-lead optimization. Procurement should specify CAS 1021062-98-5 to ensure the correct regioisomer and linker length are obtained, as substitutions with ethyl-linked or pyridin-3-yl variants (CAS 1021137-31-4) would alter the SAR profile.

Application
Selection Property
Validation Focus
Macrophage inflammatory signaling studies
Dual FABP4/FABP5 target annotation
Independent FABP4 and FABP5 IC50 validation
Pyridazinone SAR: linker & regioisomer
Pyridin-4-yl / propyl linker combination
Comparative testing vs. pyridin-3-yl/ethyl analog
Adipocyte lipid metabolism assays
Propyl linker & diphenylpropanamide cap
Cellular uptake and phenotypic response profiling
Hit-to-lead FABP4 medicinal chemistry
Scaffold hybridization & drug-like property space
CAS regioisomer and linker-length verification
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